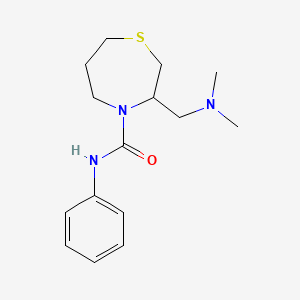

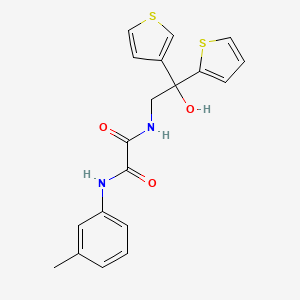

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

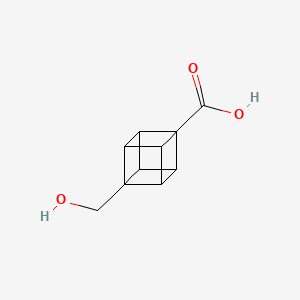

This compound is a derivative of isoxazole and acrylate, with a thiophene and a chlorophenyl group attached. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Acrylates are a family of compounds derived from acrylic acid and are commonly used in the manufacture of plastics, adhesives, coatings, and elastomers . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the acrylate group, the thiophene ring, and the chlorophenyl group. These functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole, acrylate, thiophene, and chlorophenyl groups. Each of these functional groups can undergo specific types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, acrylate, thiophene, and chlorophenyl groups would likely affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

One of the applications involves the use of photo-cross-linkable polymers, which include structures related to the specified compound, in the corrosion inhibition of mild steel in acidic environments. These polymers were synthesized through click-chemistry and evaluated for their efficiency in preventing corrosion in a hydrochloric acid solution. Their effectiveness as corrosion inhibitors was attributed to their spontaneous physicochemical adsorption onto the mild steel surface, as demonstrated through various spectroscopic techniques and surface analysis methods (Baskar et al., 2014).

Herbicidal Activity

Another study focused on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to the specified compound, and their evaluation as herbicidal agents. These compounds exhibited promising herbicidal activities by inhibiting photosystem II (PSII) electron transport, with specific derivatives showing excellent activity at low application rates. This research highlights the potential of acrylate compounds in developing new classes of herbicides (Wang et al., 2004).

Photopolymerization Initiators

Thiophene and polythiophene derivatives, including those with acrylate groups, have been studied for their ability to act as photoinitiators for radical and cationic polymerization under visible light exposure. These compounds exhibit remarkable performance, particularly for purple to red light, and have been used in the formation of interpenetrated polymer networks, showing excellent migration stability in the cured products (Xiao et al., 2013).

Solar Cell Applications

Organic sensitizers incorporating thiophene units and cyanoacrylic acid groups, akin to the target compound, have been engineered at the molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, demonstrated high incident photon to current conversion efficiency, underscoring the importance of structural engineering in developing efficient solar energy conversion materials (Kim et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-13-5-3-12(4-6-13)16-10-14(19-22-16)11-21-17(20)8-7-15-2-1-9-23-15/h1-10H,11H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZJXLJZMLEIPE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid](/img/structure/B2559626.png)

![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)